molecular formula C26H22FN5O2 B11933275 3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide

3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide

Número de catálogo: B11933275
Peso molecular: 455.5 g/mol
Clave InChI: SXCTZLXYGLXXRY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GNE-9815 is a highly selective pan-RAF inhibitor with good oral bioavailability. It exhibits high affinity for CRAF and BRAF, making it a potent inhibitor of these kinases. GNE-9815 is primarily used in research focused on KRAS mutant cancers, where it has shown synergistic effects when combined with MEK inhibitors .

Métodos De Preparación

The synthesis of GNE-9815 involves multiple steps, including the preparation of intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a pyridopyridazinone core, followed by functionalization to introduce the necessary substituents. Industrial production methods involve optimizing reaction conditions to maximize yield and purity, often using high-performance liquid chromatography (HPLC) for purification .

Análisis De Reacciones Químicas

GNE-9815 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.

    Substitution: Substitution reactions can introduce different substituents, affecting its binding affinity and selectivity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

GNE-9815 is widely used in scientific research, particularly in the following areas:

Mecanismo De Acción

GNE-9815 exerts its effects by inhibiting RAF kinases, specifically CRAF and BRAF. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets in the MAPK/ERK signaling pathway. This inhibition disrupts cellular processes such as proliferation and survival, making it effective against KRAS mutant cancers .

Comparación Con Compuestos Similares

GNE-9815 is unique due to its high selectivity and potency as a pan-RAF inhibitor. Similar compounds include:

    Vemurafenib: A BRAF inhibitor with lower selectivity compared to GNE-9815.

    Dabrafenib: Another BRAF inhibitor used in combination with MEK inhibitors for treating melanoma.

    Sorafenib: A multi-kinase inhibitor with broader activity but less selectivity for RAF kinases.

GNE-9815 stands out for its ability to synergize with MEK inhibitors, providing a more targeted approach to inhibiting the MAPK/ERK pathway .

Propiedades

Fórmula molecular

C26H22FN5O2

Peso molecular

455.5 g/mol

Nombre IUPAC

3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxopyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide

InChI

InChI=1S/C26H22FN5O2/c1-15-8-21(27)22(31-24(33)16-6-5-7-19(10-16)26(2,3)14-28)11-20(15)17-9-18-13-30-32(4)25(34)23(18)29-12-17/h5-13H,1-4H3,(H,31,33)

Clave InChI

SXCTZLXYGLXXRY-UHFFFAOYSA-N

SMILES canónico

CC1=CC(=C(C=C1C2=CN=C3C(=C2)C=NN(C3=O)C)NC(=O)C4=CC(=CC=C4)C(C)(C)C#N)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.